molecular formula C15H18BrNO2 B1421218 Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate CAS No. 1065074-72-7

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Cat. No.: B1421218
CAS No.: 1065074-72-7
M. Wt: 324.21 g/mol
InChI Key: GNJZABGSSONURL-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a chemical compound with the molecular formula C15H18BrNO2 and a molecular weight of 324.22 g/mol . This compound is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and an ethyl ester group at the 1-position of the pentanoic acid chain. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole derivatives.

    Biology: Employed in the study of indole-based biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, potentially inhibiting their activity. The bromine atom and ester group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(5-chloro-1H-indol-1-yl)pentanoate
  • Ethyl 5-(5-fluoro-1H-indol-1-yl)pentanoate
  • Ethyl 5-(5-iodo-1H-indol-1-yl)pentanoate

Uniqueness

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties, potentially leading to different biological interactions and activities .

Properties

IUPAC Name

ethyl 5-(5-bromoindol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZABGSSONURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674631
Record name Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-72-7
Record name Ethyl 5-bromo-1H-indole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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